2-Methyl-2-(2,2,2-trifluoroethoxy)propan-1-ol
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Overview
Description
2-Methyl-2-(2,2,2-trifluoroethoxy)propan-1-ol is a chemical compound with the molecular formula C6H11F3O2 and a molecular weight of 172.15 g/mol . It is a liquid at room temperature and is known for its unique properties due to the presence of the trifluoroethoxy group.
Preparation Methods
The synthesis of 2-Methyl-2-(2,2,2-trifluoroethoxy)propan-1-ol can be achieved through various methods. One common synthetic route involves the reaction of 2-methylpropan-1-ol with 2,2,2-trifluoroethanol under specific conditions . Industrial production methods may vary, but they typically involve similar reaction pathways with optimized conditions for large-scale production.
Chemical Reactions Analysis
2-Methyl-2-(2,2,2-trifluoroethoxy)propan-1-ol undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form corresponding ketones or acids.
Reduction: It can be reduced to form simpler alcohols.
Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Methyl-2-(2,2,2-trifluoroethoxy)propan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis due to its unique reactivity.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Methyl-2-(2,2,2-trifluoroethoxy)propan-1-ol involves its interaction with various molecular targets. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This can lead to changes in enzyme activity, receptor binding, and other biochemical processes .
Comparison with Similar Compounds
2-Methyl-2-(2,2,2-trifluoroethoxy)propan-1-ol can be compared with other similar compounds such as:
2,2,2-Trifluoroethanol: A simpler alcohol with similar trifluoroethoxy functionality.
2-Methyl-2-propanol: Lacks the trifluoroethoxy group, resulting in different chemical properties.
2,2,2-Trifluoroethyl methyl ether: Another compound with trifluoroethoxy functionality but different reactivity.
The uniqueness of this compound lies in its combination of the trifluoroethoxy group with a branched alcohol structure, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
2-methyl-2-(2,2,2-trifluoroethoxy)propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F3O2/c1-5(2,3-10)11-4-6(7,8)9/h10H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXMBORUHYPHDGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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